molecular formula C7H3BrF4O B1415582 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol CAS No. 1807005-89-5

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B1415582
CAS No.: 1807005-89-5
M. Wt: 259 g/mol
InChI Key: YEXDUOBPGXWJPM-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, fluorine, and trifluoromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Hydroxy derivatives or dehalogenated compounds.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, leading to potent biological activities.

Comparison with Similar Compounds

  • 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Fluoro-5-(trifluoromethyl)phenol

Comparison: 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its empirical formula C7H4BrF3OC_7H_4BrF_3O and a molecular weight of approximately 241.01 g/mol. Its structure includes a phenolic ring with various substituents that significantly influence its chemical reactivity and biological interactions. The presence of the trifluoromethyl group (CF₃) enhances the compound's lipophilicity, which is crucial for biological activity.

Key Physical Properties:

  • Density: ~1.8 g/cm³
  • Boiling Point: ~223.6 °C
  • Flash Point: ~89 °C

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, particularly through its interaction with DNA and inhibition of specific enzymes.

Interaction with DNA

Studies have shown that this compound can bind to Salmon sperm DNA, suggesting potential applications in molecular biology and biochemistry. The binding affinity indicates that it may influence biochemical pathways, possibly affecting gene expression or replication processes.

Enzyme Inhibition

The compound has also been evaluated for its urease inhibition properties, which can have implications in treating conditions like kidney stones and certain infections. Additionally, it exhibits antioxidant activity, which is valuable in combating oxidative stress-related diseases.

Case Studies

  • Urease Inhibition:
    • A study demonstrated that derivatives of this compound effectively inhibited urease activity, providing insights into their potential therapeutic uses in urological conditions.
  • Antioxidant Activity:
    • Research highlighted the antioxidant properties of the compound, indicating its potential role in protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases like cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameFormulaUnique Features
4-Bromo-2-fluoro-5-(trifluoromethyl)phenolC7H4BrF3OBromine at the para position alters reactivity
2-Fluoro-5-(trifluoromethyl)phenolC7H4F4OLacks bromine; focuses on fluorinated properties
3-Chloro-2-fluoro-5-(trifluoromethyl)phenolC7H4ClF3OChlorine substitution affects solubility and stability

The unique combination of halogen substituents in this compound influences its reactivity and biological activity compared to these analogs.

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXDUOBPGXWJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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